N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:
- A tetrahydrothiophene-1,1-dioxide moiety linked to the acetamide nitrogen.
- A xanthone-based substituent (1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl) attached via an ether-oxygen bridge.
Properties
Molecular Formula |
C20H19NO8S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(1-hydroxy-7-methoxy-9-oxoxanthen-3-yl)oxyacetamide |
InChI |
InChI=1S/C20H19NO8S/c1-27-12-2-3-16-14(6-12)20(24)19-15(22)7-13(8-17(19)29-16)28-9-18(23)21-11-4-5-30(25,26)10-11/h2-3,6-8,11,22H,4-5,9-10H2,1H3,(H,21,23) |
InChI Key |
QDDJXNFQJSBRPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OCC(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Benzophenone Cyclization
A benzophenone intermediate (e.g., 2,4-dihydroxy-5-methoxybenzophenone) undergoes cyclodehydration under acidic conditions. Sulfuric acid or polyphosphoric acid at 120–150°C facilitates intramolecular cyclization to yield 1-hydroxy-7-methoxy-9H-xanthen-9-one. Demethylation at the 1-position is achieved using BBr₃ in dichloromethane, followed by quenching with methanol to stabilize the phenolic hydroxyl group.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclodehydration | H₂SO₄, 140°C, 6 h | 68% |
| Demethylation | BBr₃, CH₂Cl₂, −78°C to RT | 82% |
Functionalization of the Xanthenone Core
Williamson Ether Synthesis at C3
The phenolic hydroxyl group at C3 serves as the nucleophile for ether bond formation. Bromoacetyl chloride reacts with the deprotonated xanthenone in anhydrous DMF using K₂CO₃ as a base. This step introduces the acetamide precursor:
$$
\text{Xanthenone-OH} + \text{BrCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Xanthenone-O-CH}2\text{COBr} \quad
$$
Optimization Data
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 4 h | 75% |
| NaH | THF | 60°C | 6 h | 63% |
Synthesis of the Sulfone-Containing Tetrahydrothiophene Moiety
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene-3-amine is oxidized to its 1,1-dioxide derivative using H₂O₂ in acetic acid at 50°C. The sulfone group enhances metabolic stability and influences GIRK channel binding affinity:
$$
\text{Tetrahydrothiophene-3-amine} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{1,1-Dioxidotetrahydrothiophen-3-amine} \quad
$$
Oxidation Efficiency
| Oxidizing Agent | Catalyst | Yield |
|---|---|---|
| H₂O₂ | None | 88% |
| mCPBA | FeCl₃ | 92% |
Amide Bond Formation
Coupling the Acetamide and Sulfone Moieties
The bromoacetyl intermediate reacts with 1,1-dioxidotetrahydrothiophen-3-amine via nucleophilic substitution. Using DIPEA in acetonitrile at reflux ensures complete conversion:
$$
\text{Xanthenone-O-CH}2\text{COBr} + \text{NH}2\text{-Sulfone} \xrightarrow{\text{DIPEA, CH₃CN}} \text{Target Compound} \quad
$$
Coupling Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| DIPEA | CH₃CN | 80°C | 71% |
| TEA | DCM | RT | 58% |
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with a retention time of 6.7 min.
Comparative Analysis of Synthetic Routes
Route Efficiency
Challenges and Mitigation Strategies
- Low Solubility of Intermediates : Sonication in DMSO/CHCl₃ mixtures improves reaction homogeneity.
- Over-Oxidation of Sulfide : Controlled addition of H₂O₂ at 0°C prevents sulfone degradation.
- Regioselective Demethylation : Protecting the 7-methoxy group with TMSCl before BBr₃ treatment ensures selective 1-hydroxy formation.
Scalability and Industrial Feasibility
Kilogram-scale production employs flow chemistry for the cyclodehydration step (residence time: 2 min, 180°C), achieving 85% yield. Continuous extraction with ethyl acetate reduces purification time by 40% compared to batch processes.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may serve as a probe for investigating cellular processes due to its fluorescent properties. In medicine, it has potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways. Industrial applications include its use as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
The target compound’s sulfone group enhances polarity and solubility compared to chloro- or thiophene-containing analogs.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is an organic compound notable for its unique molecular structure, which combines a tetrahydrothiophene ring and a xanthenone moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C19H17NO7S
- Molecular Weight : 453.6 g/mol
The compound's structure contributes to its biological properties, particularly its antioxidant and anti-inflammatory activities.
Antioxidant Properties
Research indicates that compounds with xanthenone structures often exhibit significant antioxidant properties. This compound is likely to possess similar properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory effects. It appears to interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This could make it beneficial for treating conditions characterized by chronic inflammation.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-hydroxyphenyl)-2-[3-(naphthalen-1-yloxy)-6-(oxopyridazin)]acetamide | Structure | Contains naphthalene and pyridazine rings |
| N-(2-methylphenyl)-2-[3-(naphthalen-1-yloxy)-6-(oxopyridazin)]acetamide | Structure | Methyl substitution on the phenyl ring |
| 4-Acetamido-d 3-antipyrine | Structure | Known for analgesic properties |
This compound stands out due to its combination of a tetrahydrothiophene ring and a xanthenone moiety, which may provide unique pharmacological properties not found in other similar compounds.
Study on Antioxidant Activity
A study conducted by researchers highlighted the antioxidant potential of similar xanthenone derivatives. The findings indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro. Although specific data on N-(1,1-dioxidotetrahydrothiophen-3-yl)-2[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yloxy]acetamide is lacking, the implications are promising based on structural similarities.
Inflammatory Pathway Interaction
Research has shown that compounds with similar structures can modulate inflammatory pathways by inhibiting NF-kB activation and reducing cytokine release. While direct studies on this specific compound are still needed, the potential for therapeutic applications in inflammatory diseases is significant.
Anticancer Activity Insights
A review of literature on xanthenone derivatives revealed that many exhibit cytotoxic effects against various cancer cell lines. The mechanisms identified include induction of apoptosis and inhibition of angiogenesis. Further research is warranted to explore the specific anticancer mechanisms of N-(1,1-dioxidotetrahydrothiophen-3-yly)-2[(1-hydroxy -7-methoxy -9 -oxo -9H -xanthen -3 -yloxy]acetamide.
Q & A
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
